Cas no 5686-52-2 (2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile)

2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile structure
5686-52-2 structure
Product Name:2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
CAS-nummer:5686-52-2
MF:C11H14N2S
MW:206.307260990143
CID:1603211
PubChem ID:591762
Update Time:2025-04-21

2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Chemische en fysische eigenschappen

Naam en identificatie

    • 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
    • 2-Amino-6-ethyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile
    • Benzo[b]thiophene-3-carbonitrile, 2-amino-6-ethyl-4,5,6,7-tetrahydro-
    • NCGC00337160-01
    • DTXSID30972286
    • Oprea1_089640
    • 2-amino-6-ethyl-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile
    • Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-amino-6-ethyl-
    • 5686-52-2
    • VS-05122
    • 2-AMINO-6-ETHYL-4,5,6,7-TETRAHYDRO-BENZO(B)THIOPHENE-3-CARBONITRILE
    • CHEMBL1632447
    • BBL016072
    • UJSSIVVJQQNBCO-UHFFFAOYSA-N
    • 2-amino-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
    • STK315437
    • 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile #
    • CBMicro_027941
    • MFCD01114964
    • G67014
    • SCHEMBL20254477
    • Cambridge id 5686522
    • EN300-227677
    • Oprea1_682411
    • AKOS016344992
    • 2-AMINO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE
    • 329222-96-0
    • ALBB-001601
    • AB00093509-04
    • BIM-0028006.P001
    • AKOS000142645
    • AB00093509-01
    • Inchi: 1S/C11H14N2S/c1-2-7-3-4-8-9(6-12)11(13)14-10(8)5-7/h7H,2-5,13H2,1H3
    • InChI-sleutel: UJSSIVVJQQNBCO-UHFFFAOYSA-N
    • LACHT: S1C(=C(C#N)C2=C1CC(CC)CC2)N

Berekende eigenschappen

  • Exacte massa: 206.08792
  • Monoisotopische massa: 206.088
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 1
  • Complexiteit: 257
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 78Ų

Experimentele eigenschappen

  • Dichtheid: 1.19
  • Kookpunt: 401.3°C at 760 mmHg
  • Vlampunt: 196.5°C
  • Brekindex: 1.594
  • PSA: 49.81
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